1-(FURAN-2-CARBONYL)-4-[(2-NITROPHENYL)METHYL]PIPERAZINE
Description
1-(Furan-2-carbonyl)-4-[(2-nitrophenyl)methyl]piperazine is a piperazine derivative featuring a furan-2-carbonyl group and a 2-nitrophenylmethyl substituent.
Properties
IUPAC Name |
furan-2-yl-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c20-16(15-6-3-11-23-15)18-9-7-17(8-10-18)12-13-4-1-2-5-14(13)19(21)22/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRNHZAVDQKXAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(FURAN-2-CARBONYL)-4-[(2-NITROPHENYL)METHYL]PIPERAZINE typically involves multi-step organic reactions. One common method involves the acylation of piperazine with furan-2-carbonyl chloride, followed by the introduction of the 2-nitrophenylmethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(FURAN-2-CARBONYL)-4-[(2-NITROPHENYL)METHYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Scientific Research Applications
1-(Furan-2-carbonyl)-4-[(2-nitrophenyl)methyl]piperazine has been explored for various scientific applications, particularly in medicinal chemistry:
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of the furan and nitrophenyl groups may enhance radical scavenging activity, making this compound a candidate for further studies in antioxidant applications .
Antimicrobial Properties
Compounds derived from piperazine are known for their antimicrobial activities. Studies have shown that modifications to the piperazine structure can lead to enhanced efficacy against various bacterial strains. This suggests that this compound could be investigated for potential use as an antimicrobial agent .
Neuropharmacological Effects
The piperazine moiety is often associated with interactions at neurotransmitter receptors, particularly in the central nervous system (CNS). This compound could potentially modulate receptor activity, leading to applications in treating neurological disorders.
Anti-inflammatory Activity
Given its structural characteristics, there is potential for this compound to exhibit anti-inflammatory properties. Similar compounds have shown effectiveness in reducing inflammation, which warrants further exploration of this compound's capabilities in inflammatory models .
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing various heterocyclic compounds bearing furan moieties evaluated their biological activities, including antioxidant and antimicrobial effects. The findings suggested that these compounds could serve as leads for drug development targeting oxidative stress-related conditions .
Case Study 2: Structure-Activity Relationship (SAR) Studies
Research analyzing the SAR of piperazine derivatives indicated that specific substitutions on the piperazine ring significantly influenced biological activity. This highlights the importance of structural modifications in enhancing the pharmacological profile of compounds like this compound .
Mechanism of Action
The mechanism of action of 1-(FURAN-2-CARBONYL)-4-[(2-NITROPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring and piperazine moiety can also contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors.
Comparison with Similar Compounds
Key Observations:
- Bulkiness: Bulky substituents like benzhydryl or naphthyl reduce yields (e.g., RA [3,4] at 16% yield ) compared to simpler aryl groups. Physical State: Aromatic nitro groups (as in the target compound) often result in solids, while aliphatic chains (e.g., RA [3,3] ) yield oils.
Synthetic Efficiency :
- Yields for the target compound’s analogs range widely (16–72% ), influenced by steric hindrance and reaction conditions.
Biological Activity
1-(Furan-2-carbonyl)-4-[(2-nitrophenyl)methyl]piperazine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a furan moiety and a nitrophenyl group, which contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 313.33 g/mol. The compound can be represented structurally as follows:
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Furan-2-carbonyl Intermediate : Achieved through acylation of furan with an acyl chloride.
- Attachment of Nitrophenyl Group : Introduced via nucleophilic substitution where a nitrophenyl halide reacts with a suitable nucleophile.
- Cyclization to Form Piperazine Ring : Final step involving cyclization to yield the piperazine structure.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the context of medicinal applications:
Antiviral Activity
Recent studies have highlighted the potential of piperazine derivatives, including this compound, as antiviral agents. For instance, compounds with similar structures have shown efficacy against viruses such as HIV and influenza, suggesting that this compound may also possess antiviral properties .
Antifilarial Activity
In preliminary investigations, piperazine-based compounds have demonstrated macrofilaricidal and microfilaricidal effects against filarial infections. The presence of the furan and nitrophenyl groups may enhance these activities, making this compound a candidate for further exploration in antifilarial drug development .
The mechanism by which this compound exerts its biological effects is thought to involve interactions with specific molecular targets, such as enzymes or receptors involved in viral replication or cellular signaling pathways. The unique structural features (furan and nitro groups) likely influence its binding affinity and specificity .
Case Studies
Several studies have assessed the biological activity of related compounds:
- A study on piperazine derivatives indicated significant antiviral activity with IC50 values in the low micromolar range against various viral strains, suggesting that modifications to the piperazine core can enhance therapeutic efficacy .
- Another investigation into similar nitrophenyl-containing compounds revealed their potential as inhibitors of key enzymes in viral replication pathways, providing a rationale for further research into this compound .
Comparative Analysis
To better understand the biological potential of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structure | Notable Biological Activity |
|---|---|---|
| 1-(FURAN-2-CARBONYL)-4-PHENYLPIPERAZINE | Structure | Moderate antiviral activity |
| 1-(THIOPHEN-2-CARBONYL)-4-NITROPHENYLPIPERAZINE | Structure | Enhanced enzyme inhibition |
| 1-(FURAN-2-CARBONYL)-4-METHOXYPHENYLPIPERAZINE | Structure | Antifilarial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
